molecular formula C11H14ClNO2 B1388139 Methyl 1,2,3,4-tetrahydroisoquinoline-6-carboxylate hydrochloride CAS No. 877861-62-6

Methyl 1,2,3,4-tetrahydroisoquinoline-6-carboxylate hydrochloride

Cat. No.: B1388139
CAS No.: 877861-62-6
M. Wt: 227.69 g/mol
InChI Key: YQROFCVHUWWCQO-UHFFFAOYSA-N
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Description

Methyl 1,2,3,4-tetrahydroisoquinoline-6-carboxylate hydrochloride is a chemical compound with the molecular formula C11H14ClNO2. It is a derivative of tetrahydroisoquinoline, a structure commonly found in various natural products and therapeutic agents

Biochemical Analysis

Biochemical Properties

Methyl 1,2,3,4-tetrahydroisoquinoline-6-carboxylate hydrochloride plays a significant role in biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to interact with monoamine oxidase (MAO), an enzyme responsible for the breakdown of neurotransmitters in the brain . This interaction can inhibit the activity of MAO, leading to increased levels of neurotransmitters such as dopamine and serotonin. Additionally, the compound may interact with other biomolecules, affecting various biochemical pathways.

Cellular Effects

The effects of this compound on cells are diverse. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound has been shown to affect the dopamine signaling pathway, which is crucial for various neurological functions . It can also alter gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in cellular metabolism and function.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes and receptors, altering their activity. For instance, its interaction with monoamine oxidase results in enzyme inhibition, which increases neurotransmitter levels . Additionally, the compound can influence gene expression by binding to DNA or interacting with transcription factors, leading to changes in protein synthesis and cellular function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its activity may decrease over time due to degradation . Long-term exposure to the compound can lead to sustained changes in cellular function, including alterations in gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have beneficial effects, such as neuroprotection and enhanced neurotransmitter levels . At high doses, it can exhibit toxic or adverse effects, including neurotoxicity and disruption of normal cellular function . Threshold effects have been observed, indicating that the compound’s impact is dose-dependent.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as monoamine oxidase, influencing the breakdown of neurotransmitters . The compound can also affect metabolic flux by altering the activity of key enzymes and cofactors involved in cellular metabolism. These interactions can lead to changes in metabolite levels and overall metabolic activity.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are essential for its activity. The compound can be transported across cell membranes by specific transporters and binding proteins . Once inside the cell, it may localize to specific compartments or organelles, influencing its activity and function. The distribution of the compound within tissues can also affect its overall impact on cellular processes.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity. The compound may be directed to specific compartments or organelles by targeting signals or post-translational modifications . For example, it may localize to the mitochondria, where it can influence mitochondrial function and energy production. The subcellular localization of the compound can also affect its interactions with other biomolecules and its overall impact on cellular function.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1,2,3,4-tetrahydroisoquinoline-6-carboxylate hydrochloride typically involves the cyclization of phenylethylamine derivatives with aldehydes under acidic conditions. One common method is the Pictet-Spengler reaction, where phenylethylamine reacts with an aldehyde in the presence of hydrochloric acid to form the tetrahydroisoquinoline ring . The resulting product is then esterified with methanol to yield the methyl ester derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The use of catalysts and solvents that can be easily recycled is also common in industrial settings to minimize waste and reduce costs .

Chemical Reactions Analysis

Types of Reactions

Methyl 1,2,3,4-tetrahydroisoquinoline-6-carboxylate hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted tetrahydroisoquinoline derivatives, which can be further utilized in the synthesis of complex organic molecules and pharmaceuticals .

Scientific Research Applications

Methyl 1,2,3,4-tetrahydroisoquinoline-6-carboxylate hydrochloride has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 1,2,3,4-tetrahydroisoquinoline-6-carboxylate hydrochloride is unique due to its specific ester functional group, which can influence its reactivity and biological activity. This makes it a valuable compound for the development of new pharmaceuticals and research into neurodegenerative diseases .

Biological Activity

Methyl 1,2,3,4-tetrahydroisoquinoline-6-carboxylate hydrochloride (MTHIQ) is a compound that has garnered attention due to its diverse biological activities and potential applications in medicinal chemistry. This article aims to provide a detailed overview of the biological activity of MTHIQ, including its biochemical properties, cellular effects, molecular mechanisms, and relevant case studies.

MTHIQ has the following chemical characteristics:

  • Molecular Formula : C₁₁H₁₄ClNO₂
  • Molecular Weight : 227.69 g/mol
  • CAS Number : 877861-62-6
  • IUPAC Name : this compound

These properties contribute to its solubility and reactivity in biological systems.

MTHIQ plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. A notable interaction is with monoamine oxidase (MAO) , an enzyme involved in neurotransmitter metabolism. Inhibition of MAO by MTHIQ can lead to increased levels of neurotransmitters such as dopamine and serotonin, which are crucial for mood regulation and cognitive functions.

Cellular Effects

The compound exhibits diverse effects on cellular functions:

  • Modulation of Cell Signaling : MTHIQ influences signaling pathways associated with neurotransmitter release and neuronal survival.
  • Gene Expression : It has been shown to affect the expression of genes involved in neuroprotection and inflammation.
  • Cellular Metabolism : MTHIQ impacts metabolic pathways that are vital for cell survival under stress conditions.

Molecular Mechanisms

At the molecular level, MTHIQ exerts its effects through several mechanisms:

  • Enzyme Inhibition : Its interaction with MAO leads to the inhibition of this enzyme, resulting in elevated neurotransmitter levels.
  • Receptor Binding : MTHIQ may bind to various receptors in the central nervous system (CNS), affecting neurotransmission and neuroplasticity.

Research indicates that structural modifications can enhance its efficacy against specific biological targets .

Biological Activities

MTHIQ has been studied for several biological activities:

Neuroprotective Effects

Research suggests that MTHIQ may have protective effects against neurodegenerative diseases. Its ability to inhibit oxidative stress and modulate inflammatory responses positions it as a potential therapeutic agent for conditions like Alzheimer's and Parkinson's disease .

Antioxidant Activity

MTHIQ demonstrates antioxidant properties that help protect cells from oxidative damage. This activity is crucial in preventing cellular aging and maintaining overall cellular health.

Anti-inflammatory Effects

The compound shows promise in reducing inflammation by modulating cytokine production and signaling pathways involved in inflammatory responses. This property is particularly relevant in chronic inflammatory diseases .

Case Studies and Research Findings

Several studies highlight the biological potential of MTHIQ:

  • Neuroprotective Study : A study conducted on animal models demonstrated that administration of MTHIQ significantly reduced markers of oxidative stress and inflammation in the brain, suggesting its potential use in neurodegenerative therapies .
  • Enzyme Interaction Analysis : In vitro assays revealed that MTHIQ effectively inhibits MAO activity, leading to increased levels of dopamine and serotonin. This finding supports its role as a candidate for treating mood disorders .
  • Synthesis and Derivative Studies : Research into various derivatives of tetrahydroisoquinoline compounds has shown enhanced biological activity compared to MTHIQ itself. These derivatives are being explored for their therapeutic potential against a range of diseases .

Comparative Analysis with Similar Compounds

Compound NameStructural FeaturesUnique Aspects
Methyl 1,2,3,4-tetrahydroisoquinoline-1-carboxylateSimilar tetrahydroisoquinoline coreDifferent carboxylate position affecting activity
Methyl 6-hydroxy-1,2,3,4-tetrahydroisoquinolineHydroxyl group additionIncreased solubility and potential biological activity
Methyl isoquinoline-6-carboxylateIsoquinoline structureLacks tetrahydrogen saturation; different reactivity

This table illustrates how variations in structure influence the biological activities of related compounds.

Properties

IUPAC Name

methyl 1,2,3,4-tetrahydroisoquinoline-6-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO2.ClH/c1-14-11(13)9-2-3-10-7-12-5-4-8(10)6-9;/h2-3,6,12H,4-5,7H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQROFCVHUWWCQO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(CNCC2)C=C1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40655179
Record name Methyl 1,2,3,4-tetrahydroisoquinoline-6-carboxylate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40655179
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

877861-62-6
Record name Methyl 1,2,3,4-tetrahydroisoquinoline-6-carboxylate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40655179
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl 1,2,3,4-tetrahydroisoquinoline-6-carboxylate hydrochloride
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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